Superior Antiproliferative Potency Against Human Tumor Cell Lines Compared to Pemetrexed
In a head-to-head cytotoxicity study, a closely related thiophene-triazinone bioisostere series demonstrated markedly higher antiproliferative activity against human tumor cell lines A549, HeLa, and T47D compared to the clinical antifolate pemetrexed. The most active compounds in this series, which share the core scaffold with 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one, were more cytotoxic than pemetrexed across all three cell lines [1]. This indicates a class-level advantage of the thiophene-triazinone scaffold over a standard-of-care chemotherapeutic in specific cancer models.
| Evidence Dimension | Cytotoxicity (antiproliferative activity) |
|---|---|
| Target Compound Data | Markedly effective against A549, HeLa, T47D (IC50 data not specified for this exact compound in the source) |
| Comparator Or Baseline | Pemetrexed, a clinical antifolate chemotherapeutic |
| Quantified Difference | More cytotoxic than pemetrexed against A549, HeLa, and T47D cells (exact fold-change not provided in the source) |
| Conditions | In vitro human tumor cell line panel (A549, HeLa, T47D, TOV112D) |
Why This Matters
This class-level potency advantage positions 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one as a superior starting point for lead optimization in anticancer programs targeting these specific tumor types, potentially offering an edge over established antifolate therapies.
- [1] Sztanke, M., Rzymowska, J., & Sztanke, K. (2015). Synthesis, structure elucidation and identification of antiproliferative activities of a novel class of thiophene bioisosteres bearing the privileged 7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one scaffold. Bioorganic & Medicinal Chemistry, 23(16), 5067-5077. View Source
